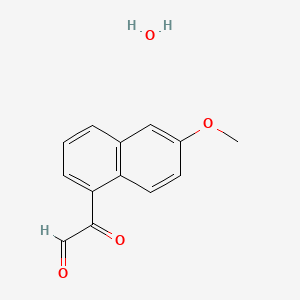

6-Methoxynaphthylglyoxal hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFAHRRUWMTAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656970 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172293-10-5 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxynaphthylglyoxal Hydrate: A Technical Guide to its Application in Arginine Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynaphthylglyoxal hydrate is a specialized chemical reagent utilized in the field of proteomics and chemical biology for the selective modification of arginine residues in proteins. As a member of the glyoxal family of compounds, it offers a powerful tool for investigating protein structure, function, and interactions. The methoxynaphthyl group imparts fluorescent properties to the molecule, enabling the sensitive detection and quantification of modified arginine residues. This guide provides an in-depth overview of the core principles, experimental considerations, and potential applications of this compound in scientific research.

While specific data for this compound is not extensively available in published literature, its chemical nature as an aromatic glyoxal allows for strong inferences to be drawn from the well-characterized reactions of similar compounds, such as phenylglyoxal and methylglyoxal.

Core Principles of Arginine Modification

The primary application of this compound revolves around its electrophilic nature, which facilitates a covalent reaction with the nucleophilic guanidinium group of arginine residues. This reaction is known to be highly selective for arginine under controlled pH conditions.

Reaction Mechanism

The reaction between a glyoxal derivative and the guanidinium group of arginine typically proceeds through a series of steps to form stable adducts. While the precise mechanism for this compound is not explicitly detailed in the literature, it is expected to follow a pathway analogous to other glyoxals, leading to the formation of cyclic adducts. The reaction is influenced by pH, with optimal conditions generally being slightly alkaline to facilitate the deprotonation of the guanidinium group, thereby increasing its nucleophilicity.

The proposed reaction pathway involves the initial formation of a dihydroxyimidazolidine derivative, which can then undergo further reactions to form more stable, fluorescent products such as a hydroimidazolone or a more complex pyrimidine adduct.

Diagram of the Proposed Reaction Pathway

Caption: Proposed reaction pathway of this compound with an arginine residue.

Experimental Protocols

A generalized protocol for the modification of proteins with this compound can be adapted from established methods for other glyoxal reagents. It is crucial to optimize the specific conditions for each protein of interest.

Materials

-

Protein of interest

-

This compound solution (stock solution prepared in a suitable organic solvent like DMSO or ethanol and diluted in buffer)

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5 - 8.5)

-

Quenching solution (e.g., Tris buffer or a primary amine-containing compound)

-

Dialysis or size-exclusion chromatography materials for reagent removal

General Procedure

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.

-

Reagent Addition: Add the this compound solution to the protein solution to achieve the desired molar excess. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a specific duration. The reaction progress can be monitored by fluorescence spectroscopy or mass spectrometry.

-

Quenching: Stop the reaction by adding a quenching solution to consume the excess reagent.

-

Reagent Removal: Remove the excess reagent and byproducts by dialysis or size-exclusion chromatography against a suitable buffer.

-

Analysis: Characterize the extent of modification and identify the modified residues using techniques such as fluorescence spectroscopy and mass spectrometry.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for protein modification with this compound.

Data Presentation

The quantitative data from arginine modification experiments should be systematically organized for clear interpretation and comparison.

| Parameter | Description | Expected Range/Value (based on analogous compounds) |

| Molar Excess of Reagent | The ratio of moles of this compound to moles of protein. | 10-fold to 1000-fold |

| Reaction pH | The pH of the reaction buffer. | 7.0 - 9.0 |

| Incubation Time | The duration of the modification reaction. | 30 minutes to several hours |

| Incubation Temperature | The temperature at which the reaction is carried out. | 25°C to 37°C |

| Fluorescence Excitation λmax | The wavelength of maximum fluorescence excitation of the arginine adduct. | ~320 - 340 nm (estimated) |

| Fluorescence Emission λmax | The wavelength of maximum fluorescence emission of the arginine adduct. | ~380 - 420 nm (estimated) |

Applications in Research and Drug Development

The selective modification of arginine residues by this compound opens up several avenues for research and development:

-

Probing Protein Structure and Function: By modifying accessible arginine residues, researchers can investigate their role in protein folding, stability, and enzymatic activity. The site-selectivity of the modification is often correlated with the solvent accessibility of the arginine residues.[1][2]

-

Identifying Active Site Residues: Inactivation of an enzyme upon modification can suggest the presence of a critical arginine residue within the active site.

-

Fluorescent Labeling for Bioimaging: The inherent fluorescence of the methoxynaphthyl group allows for the visualization of labeled proteins in cells and tissues.

-

Drug Development: Understanding the role of specific arginine residues in protein-protein interactions or ligand binding can inform the design of targeted therapeutics.

Conclusion

This compound is a promising tool for the chemical biology and proteomics communities. Its ability to selectively modify arginine residues and introduce a fluorescent label provides a versatile platform for a wide range of applications. While further research is needed to fully characterize its reaction kinetics and the photophysical properties of its adducts, the foundational knowledge from related glyoxal compounds provides a strong basis for its effective utilization in the laboratory. Researchers are encouraged to perform careful optimization of reaction conditions to achieve the desired modification specificity and efficiency for their protein of interest.

References

Putative Mechanism of Action: 6-Methoxynaphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynaphthylglyoxal hydrate (6-MNG hydrate) is a specialized organic compound for which detailed biological mechanism of action studies are not extensively available in public literature. However, its chemical structure, featuring a glyoxal moiety attached to a methoxynaphthyl group, strongly suggests a mechanism of action rooted in the well-documented reactivity of α-oxoaldehydes. This technical guide provides an in-depth analysis of the putative mechanism of action of 6-MNG hydrate, drawing parallels with the known biological activities of related glyoxals. It is hypothesized that 6-MNG hydrate functions as a reactive electrophilic species, primarily targeting cellular nucleophiles such as proteins and nucleotides. This interaction is predicted to induce cellular stress and disrupt normal physiological processes through the formation of advanced glycation end products (AGEs). This document outlines the theoretical framework for its action, potential cellular consequences, and proposes experimental protocols to validate these hypotheses.

Introduction

This compound, also identified as 2-(6-Methoxy-1-naphthyl)-2-oxo-acetaldehyde or 2-(6-Methoxynaphthalen-1-YL)-2-oxoacetaldehyde hydrate[1], is a molecule of interest due to its reactive glyoxal group. Glyoxals are a class of dicarbonyl compounds known for their high reactivity towards biological macromolecules. The presence of the methoxynaphthyl group may influence the compound's lipophilicity, cellular uptake, and specific interactions with target molecules. Understanding the mechanism of action of 6-MNG hydrate is crucial for evaluating its potential therapeutic or toxicological profile.

Proposed Core Mechanism: Electrophilic Attack and AGE Formation

The central hypothesis for the mechanism of action of 6-MNG hydrate is its function as an electrophile. The two carbonyl groups of the glyoxal moiety are highly susceptible to nucleophilic attack from various biological molecules.

Reaction with Proteins

The primary targets for 6-MNG hydrate within the cell are likely to be proteins. The nucleophilic side chains of amino acids such as lysine, arginine, and cysteine are prone to react with the carbonyl groups of 6-MNG hydrate. This non-enzymatic reaction, a form of Maillard reaction, leads to the formation of a Schiff base, which can then undergo further rearrangements to form stable, cross-linked structures known as Advanced Glycation End Products (AGEs).[2][3]

Illustrative Reaction Scheme:

References

- 1. CAS 1172293-10-5 | this compound - Synblock [synblock.com]

- 2. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Methoxynaphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Methoxynaphthylglyoxal hydrate. Due to the limited availability of published research on this specific compound, this guide also includes general experimental protocols and discusses the potential biological activities based on structurally related molecules, offering a framework for future investigation.

Core Chemical Properties

This compound, a derivative of naphthalene, is a carbonyl compound with potential applications in organic synthesis and medicinal chemistry. The fundamental physicochemical properties gathered from supplier information are summarized below.

Table 1: Physicochemical Data of this compound

| Property | Data |

| IUPAC Name | 2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde hydrate |

| Synonyms | 2-(6-Methoxy-2-naphthyl)-2-oxoacetaldehyde hydrate |

| CAS Number | 745783-88-4 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Appearance | Yellow to brown powder |

| Melting Point | 121.0 - 130.5 °C[1] |

| Purity | ≥97.5%[1] |

| Solubility | No data available |

| Spectroscopic Data | No publicly available ¹H NMR, ¹³C NMR, or IR spectra |

Experimental Protocols

A verified, step-by-step synthesis protocol for this compound is not currently available in peer-reviewed literature. A plausible synthetic approach would involve the oxidation of 2-acetyl-6-methoxynaphthalene. The established synthesis of this precursor is provided below as a foundational method.

Synthesis of 2-Acetyl-6-methoxynaphthalene

This procedure details the Friedel-Crafts acylation of 2-methoxynaphthalene to produce the acetylated precursor.[2]

Materials:

-

2-Methoxynaphthalene (nerolin)

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dry nitrobenzene

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (CH₃OH)

Procedure:

-

In a flask equipped for stirring and cooling, dissolve anhydrous aluminum chloride in dry nitrobenzene and cool the solution to approximately 5°C using an ice bath.[2]

-

Add finely ground 2-methoxynaphthalene to the stirred solution.[2]

-

Add redistilled acetyl chloride dropwise, maintaining the reaction temperature between 10.5 and 13°C.[2]

-

After the addition is complete, continue stirring in the ice bath for 2 hours.[2]

-

Allow the mixture to stand at room temperature for a minimum of 12 hours.[2]

-

Pour the reaction mixture into a beaker containing crushed ice and add concentrated hydrochloric acid.[2]

-

Transfer the mixture to a separatory funnel and extract the product with chloroform.[2]

-

Wash the organic layer with three portions of water.[2]

-

Remove the nitrobenzene solvent via steam distillation.[2]

-

Dissolve the solid residue in chloroform and dry the solution with anhydrous magnesium sulfate.[2]

-

Remove the chloroform using a rotary evaporator.[2]

-

Purify the resulting solid residue by vacuum distillation, followed by recrystallization from methanol to obtain 2-acetyl-6-methoxynaphthalene.[2]

Note: To synthesize 6-Methoxynaphthylglyoxal from this precursor, a subsequent oxidation step of the acetyl group would be necessary. A common reagent for this type of transformation is selenium dioxide (SeO₂).

A general workflow for the synthesis and characterization of a chemical compound is illustrated below.

Caption: A generalized workflow for chemical synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported. However, the activities of related structural classes, such as naphthyl derivatives and glyoxals, can provide insights into potential areas for investigation.

-

Antimicrobial and Cytotoxic Potential: Naphthyl derivatives have been explored for a range of bioactivities, including antimicrobial and cytotoxic effects. Glyoxal and methylglyoxal are known reactive species that can exhibit antimicrobial properties. Therefore, it is plausible that this compound may possess similar activities.

General Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

To assess the potential cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well microplates

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium from a DMSO stock solution.

-

Replace the medium in the wells with the prepared dilutions of the compound and include a vehicle control (medium with DMSO).

-

Incubate the plate for 24 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The following diagram illustrates a typical workflow for a cell-based cytotoxicity assay.

References

Unveiling the Arginine-Specific Probe: A Technical Guide to 6-Methoxynaphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 6-Methoxynaphthylglyoxal hydrate (6-MNG) as a selective reagent for the detection and quantification of arginine residues in peptides and proteins. Arginine's pivotal role in numerous biological processes, from signal transduction to protein-protein interactions, necessitates precise analytical tools for its study. 6-MNG emerges as a valuable probe due to its reactivity with the guanidinium group of arginine, yielding a fluorescent product that enables sensitive detection. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and data presentation for the effective use of this reagent.

Core Principles: The Chemistry of Arginine Detection

The detection of arginine using this compound is predicated on the selective reaction between the α-dicarbonyl group of 6-MNG and the guanidinium group of the arginine side chain. This reaction, analogous to the well-established chemistry of other dicarbonyl compounds like phenylglyoxal, results in the formation of a stable, fluorescent cyclic adduct. This transformation from a non-fluorescent reagent to a fluorescent product upon reaction with arginine forms the basis of a highly sensitive detection method.

While the precise structure of the fluorescent adduct formed with 6-MNG is not definitively established in the literature, it is proposed to be a substituted imidazolone or a similar heterocyclic system, based on reactions with analogous dicarbonyl compounds. This reaction is highly specific for the guanidinium group under controlled reaction conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound for arginine detection. It is important to note that some of these parameters may require experimental determination for specific applications and instrumentation.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | To be determined experimentally | Expected to be in the UV or near-UV range, characteristic of the naphthalene chromophore. |

| Emission Wavelength (λem) | To be determined experimentally | The emission wavelength will be Stokes-shifted to a longer wavelength relative to the excitation. |

| Limit of Detection (LOD) | To be determined experimentally | Dependent on instrumentation and assay conditions. |

| Limit of Quantification (LOQ) | To be determined experimentally | Dependent on instrumentation and assay conditions. |

| Linear Dynamic Range | To be determined experimentally | The concentration range over which the fluorescence intensity is directly proportional to the arginine concentration. |

| Reaction Parameter | Recommended Condition | Rationale |

| 6-MNG Concentration | 10-100 fold molar excess over arginine | To ensure complete reaction with all available arginine residues. |

| pH | 8.0 - 9.0 | The reaction is favored under alkaline conditions. |

| Temperature | 25 - 37 °C | Mild temperatures are sufficient for the reaction to proceed. |

| Incubation Time | 1 - 4 hours | The reaction time should be optimized for the specific protein or peptide. |

Experimental Protocols

This section provides a detailed methodology for the detection and quantification of arginine using this compound.

Protocol 1: Preparation of Reagents

-

Reaction Buffer: Prepare a 50 mM sodium borate buffer, pH 8.5.

-

This compound (6-MNG) Stock Solution: Prepare a 10 mM stock solution of 6-MNG in the reaction buffer. This solution should be prepared fresh before each experiment to ensure reactivity.

-

Arginine Standard Solution: Prepare a series of arginine standards (e.g., 0-100 µM) in the reaction buffer for generating a calibration curve.

-

Protein/Peptide Sample: Dissolve the protein or peptide sample in the reaction buffer to a final concentration suitable for the expected arginine content.

Protocol 2: Arginine Detection and Quantification Assay

-

Reaction Setup: In a microplate or microcentrifuge tubes, mix the arginine standard or sample solution with the 6-MNG stock solution to achieve the desired final concentrations. A typical reaction mixture would contain the sample and a 10-100 fold molar excess of 6-MNG.

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours in the dark to prevent photobleaching of the fluorescent product.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity of the samples using a fluorometer. The excitation and emission wavelengths should be optimized for the 6-MNG-arginine adduct.

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence intensity of the arginine standards against their known concentrations.

-

Determine the concentration of arginine in the unknown samples by interpolating their fluorescence intensity on the standard curve.

-

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

Caption: Experimental workflow for arginine detection using 6-MNG.

An In-depth Technical Guide to the Synthesis of 6-Methoxynaphthylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Methoxynaphthylglyoxal hydrate, a valuable intermediate in pharmaceutical research. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts acylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene, followed by the selenium dioxide-mediated oxidation of the acetyl group to the corresponding glyoxal hydrate. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence starting from 2-methoxynaphthalene.

Step 1: Friedel-Crafts Acylation

The initial step involves the regioselective acylation of 2-methoxynaphthalene at the 6-position using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, in nitrobenzene as a solvent. This reaction yields the key intermediate, 2-acetyl-6-methoxynaphthalene.

Step 2: Riley Oxidation

The subsequent step employs a Riley oxidation, where the acetyl group of 2-acetyl-6-methoxynaphthalene is oxidized to a 1,2-dicarbonyl compound using selenium dioxide. The product, 6-Methoxynaphthylglyoxal, is typically isolated as its stable hydrate.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene

This procedure is adapted from a well-established method described in Organic Syntheses.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxynaphthalene | 158.19 | 39.5 g | 0.250 |

| Anhydrous Aluminum Chloride | 133.34 | 43 g | 0.32 |

| Acetyl Chloride | 78.50 | 25 g (23 mL) | 0.32 |

| Dry Nitrobenzene | - | 200 mL | - |

| Chloroform | - | As needed | - |

| Methanol | - | As needed | - |

| Concentrated Hydrochloric Acid | - | 100 mL | - |

| Crushed Ice | - | 200 g | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

A 500-mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube is charged with 200 mL of dry nitrobenzene and 43 g (0.32 mole) of anhydrous aluminum chloride.

-

The mixture is stirred until the aluminum chloride has dissolved.

-

Finely ground 2-methoxynaphthalene (39.5 g, 0.250 mole) is added to the solution.

-

The stirred solution is cooled to approximately 5°C in an ice bath.

-

Redistilled acetyl chloride (25 g, 23 mL, 0.32 mole) is added dropwise over a period of 15–20 minutes, while maintaining the internal temperature between 10.5 and 13°C.

-

After the addition is complete, stirring is continued in the ice bath for 2 hours.

-

The reaction mixture is then allowed to stand at room temperature for at least 12 hours.

-

The mixture is cooled in an ice bath and poured with stirring into a 600-mL beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

The two-phase mixture is transferred to a 1-L separatory funnel with the aid of 50 mL of chloroform.

-

The chloroform-nitrobenzene layer is separated and washed with three 100-mL portions of water.

-

The organic layer is transferred to a 2-L round-bottomed flask and steam-distilled to remove the nitrobenzene and chloroform.

-

After steam distillation is complete (approximately 3-4 L of water), the residue in the flask is allowed to cool.

-

The residual water is decanted, and the solid organic material is dissolved in 100 mL of chloroform.

-

The chloroform solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

-

The solid residue is distilled under vacuum. The fraction boiling at approximately 150–165°C (0.02 mm Hg) is collected.

-

The yellow distillate (approximately 40 g) is recrystallized from 75 mL of methanol, cooled in an ice bath, and filtered to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.

Quantitative Data for 2-Acetyl-6-methoxynaphthalene:

| Parameter | Value | Reference |

| Yield | 45–48% | [1] |

| Melting Point | 106.5–108°C | [1] |

| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H, COCH₃), 3.92 (s, 3H, OCH₃), 7.20 (m, 4H, ArH), 7.80 (m, 1H, ArH), 8.30 (m, 1H, ArH) | [1] |

Step 2: Synthesis of this compound (Riley Oxidation)

This protocol is a general procedure for the Riley oxidation of an aryl methyl ketone and may require optimization for this specific substrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetyl-6-methoxynaphthalene | 200.23 | (e.g., 10.0 g) | (e.g., 0.05) |

| Selenium Dioxide | 110.96 | (e.g., 6.1 g) | (e.g., 0.055, 1.1 eq) |

| 1,4-Dioxane | - | (e.g., 100 mL) | - |

| Water | - | (e.g., 1 mL) | - |

| Diethyl Ether | - | As needed | - |

| Celite | - | As needed | - |

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetyl-6-methoxynaphthalene in 1,4-dioxane.

-

Add selenium dioxide (typically 1.0-1.2 equivalents) and a small amount of water (e.g., 1 mL).

-

Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Filter the suspension through a pad of Celite to remove the precipitated selenium metal. Wash the Celite pad with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Appearance | Expected to be a crystalline solid |

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Caption: Logical progression of the key synthetic transformations.

Safety Considerations

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE).

-

Acetyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

Nitrobenzene is toxic and readily absorbed through the skin. Use with extreme caution in a well-ventilated fume hood and wear appropriate gloves.

-

Selenium dioxide is highly toxic and should be handled with extreme care in a fume hood. Avoid inhalation of dust and contact with skin.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures. Experimental optimization, particularly for the Riley oxidation step, may be necessary to achieve optimal yields and purity.

References

6-Methoxynaphthylglyoxal Hydrate: A Technical Guide to its Fluorescent Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynaphthylglyoxal hydrate is a fluorescent labeling reagent that holds significant potential for the sensitive detection and quantification of proteins and peptides. Its core structure, a substituted naphthalene ring, imparts favorable photophysical properties that are often sensitive to the local molecular environment. This characteristic makes it a valuable tool for studying protein structure, function, and interactions. This technical guide provides an in-depth overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and its applications in drug development.

Chemical and Physical Properties

This compound is the hydrated form of 6-methoxy-2-naphthylglyoxal. The presence of the methoxy and glyoxal functional groups on the naphthalene scaffold are key to its reactivity and fluorescent characteristics.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Fluorescent Properties

The fluorescence of this compound and its derivatives is attributed to the π-electron system of the naphthalene ring. The specific photophysical parameters are highly dependent on the molecular environment, including solvent polarity and binding to macromolecules. While specific data for the unbound hydrate is not extensively published, the fluorescence of its adducts with biomolecules, particularly with arginine residues in proteins, is of primary interest. Naphthalene derivatives are known to exhibit significant fluorescence with high quantum yields.[1] Their emission properties are often sensitive to the polarity of their environment, a feature that can be exploited to probe conformational changes in proteins.[2][3]

Note: The following table presents hypothetical yet representative data for the fluorescent properties of a 6-Methoxynaphthylglyoxal-protein adduct, based on the known characteristics of similar naphthalene-based fluorescent probes.[4]

| Parameter | Representative Value |

| Excitation Maximum (λex) | ~330 - 350 nm |

| Emission Maximum (λem) | ~430 - 460 nm |

| Quantum Yield (Φ) | 0.1 - 0.5 (in aqueous buffer, bound to protein) |

| Fluorescence Lifetime (τ) | 1 - 10 ns |

Experimental Protocols

Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound. The glyoxal group of the reagent reacts primarily with the guanidinium group of arginine residues in proteins under mild conditions.

Materials:

-

Protein of interest (in a buffer free of primary amines, e.g., phosphate-buffered saline (PBS), pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

Conjugation Reaction:

-

Calculate the required volume of the dye stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

-

While gently vortexing the protein solution, slowly add the calculated volume of the dye stock solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

-

Purification of Labeled Protein:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

The first colored fraction to elute will contain the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the 6-Methoxynaphthylglyoxal adduct (estimated to be around 340 nm).

-

The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law, after correcting for the dye's absorbance at 280 nm.[5]

-

Measurement of Fluorescence Spectra

This protocol describes how to measure the fluorescence excitation and emission spectra of the labeled protein.

Materials:

-

Purified 6-Methoxynaphthylglyoxal-labeled protein

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Dilute the labeled protein solution in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the wavelength of maximum excitation.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum from the previous step.

-

Scan a range of emission wavelengths (e.g., 400-600 nm) to determine the wavelength of maximum emission.

-

Visualizations

Applications in Drug Development

The unique fluorescent properties of this compound make it a valuable reagent in various stages of the drug development process:

-

High-Throughput Screening (HTS): The sensitive fluorescence detection of protein-ligand interactions can be adapted for HTS assays to identify potential drug candidates that modulate the function of a target protein.

-

Target Validation: By labeling a target protein, its localization, and interaction with other cellular components can be visualized, helping to validate its role in a disease pathway.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Fluorescently labeled drugs or target proteins can be used in cellular and animal models to study drug distribution, target engagement, and duration of action.

-

Biomarker Detection: The reagent can be used to develop sensitive assays for the detection and quantification of specific protein biomarkers in biological samples.

Conclusion

This compound is a promising fluorescent probe for the sensitive and specific labeling of proteins. Its environment-sensitive fluorescence provides a powerful tool for studying protein structure and function. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate its adoption by researchers in academia and the pharmaceutical industry, ultimately contributing to the advancement of drug discovery and development.

References

- 1. Fluorescent labeling of human albumin using the new aromatic dialdehyde labels and the study of innerfilter effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 3. Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Glyoxal Reactions with Proteins: Mechanisms, Consequences, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal, a reactive dicarbonyl compound, is endogenously formed from the oxidation of carbohydrates, lipids, and amino acids. Its elevated levels are implicated in the pathophysiology of numerous age-related and metabolic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease. The high reactivity of glyoxal drives its non-enzymatic reaction with proteins, leading to the formation of a heterogeneous group of post-translational modifications known as Advanced Glycation End-products (AGEs). These modifications can profoundly alter protein structure and function, initiating a cascade of cellular events that contribute to disease progression. This technical guide provides a comprehensive overview of the core principles of glyoxal-protein reactions, from the fundamental chemical mechanisms to the biological consequences and emerging therapeutic strategies.

Chemical Mechanisms of Glyoxal-Protein Reactions

Glyoxal's reactivity stems from its two adjacent carbonyl groups, which readily react with nucleophilic side chains of amino acids, primarily arginine and lysine.[1][2][3] The reaction is pH-dependent, with alkaline conditions generally favoring the modification of lysine residues.[4][5]

The major adducts formed from the reaction of glyoxal with proteins include:

-

Nε-(carboxymethyl)lysine (CML): A stable and well-characterized AGE formed from the reaction of glyoxal with lysine residues.[6][7]

-

Glyoxal-derived hydroimidazolone (G-H1): The major product formed from the reaction of glyoxal with arginine residues.[8][9]

-

Glyoxal-lysine dimer (GOLD): A cross-link formed between two lysine residues.

-

Glyoxal-derived imidazolium crosslink (GODIC): An intramolecular or intermolecular bridge between a lysine and an arginine residue.

Biological Consequences of Glyoxal-Protein Modifications

The accumulation of glyoxal-derived AGEs can have significant and deleterious effects on cellular function and tissue homeostasis.

Alteration of Protein Structure and Function

The covalent modification of amino acid residues by glyoxal can lead to:

-

Changes in protein conformation: The addition of bulky adducts can disrupt the native three-dimensional structure of proteins.[10]

-

Loss of enzymatic activity: Modification of active site residues can directly inhibit enzyme function.

-

Impaired protein-protein interactions: AGE formation can interfere with the binding of proteins to their interaction partners.

-

Protein cross-linking: The formation of intermolecular cross-links leads to protein aggregation and the formation of insoluble deposits.[11]

Cellular Stress and Signaling Pathway Activation

Glyoxal-modified proteins can trigger cellular stress responses, most notably the Unfolded Protein Response (UPR) . The accumulation of misfolded and aggregated proteins in the endoplasmic reticulum activates the UPR, a signaling network aimed at restoring protein homeostasis. However, chronic activation of the UPR can lead to apoptosis.

Furthermore, glyoxal-derived AGEs can interact with the Receptor for Advanced Glycation End products (RAGE) , a multi-ligand cell surface receptor.[12][13] This interaction activates a plethora of downstream signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38): These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15]

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[14]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): This pathway is involved in cytokine signaling and immune responses.[14]

-

Phosphoinositide 3-kinase (PI3K)/Akt: This pathway plays a crucial role in cell survival and metabolism.

The activation of these pathways by the AGE-RAGE axis contributes to a state of chronic inflammation and oxidative stress, which are central to the pathogenesis of many diseases.

Data Presentation: Quantitative Analysis of Glyoxal-Protein Modifications

The extent of protein modification by glyoxal can be quantified using various analytical techniques. The following tables summarize key quantitative data related to glyoxal-protein reactions.

| Parameter | Value | Reference |

| Relative Reactivity of Amino Acids with Glyoxal | Arginine > Lysine > Histidine, Cysteine | [1][2] |

| pH Dependence | Alkaline pH favors lysine modification | [4][5] |

| Protein | Modification | Extent of Modification | Reference |

| Ribonuclease A | Glyoxal-lysine dimer | 2.86 ± 0.04 mmol/mol of phenylalanine | [11] |

| Ribonuclease A | Glyoxal-lysine amide | 5.6 ± 0.1 mmol/mol of phenylalanine | [11] |

| Human Lens Proteins | MG-H1 (from methylglyoxal) | ~8 nmol/mg protein | [16] |

| Plasma Proteins (Diabetic CKD) | MG-H1 | 3-5 fold higher than non-diabetic | [9] |

| α-lactalbumin | CEL (from methylglyoxal) | 28.92 to 118.20 mg/kg protein (60-100°C) | [17] |

| α-lactalbumin | CML (from methylglyoxal) | 34.00 to 165.58 mg/kg protein (60-100°C) | [17] |

Note: Quantitative data on the kinetic rate constants for glyoxal reactions with specific amino acid residues under various conditions are not extensively consolidated in the literature. The provided data represents examples from specific studies.

Experimental Protocols

In Vitro Protein Glycation with Glyoxal

This protocol describes a general method for the in vitro modification of a purified protein with glyoxal.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

-

Glyoxal solution (e.g., 40% aqueous solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the purified protein in PBS at a desired concentration (e.g., 10 mg/mL).

-

Add glyoxal to the protein solution to a final concentration ranging from 1 mM to 50 mM, depending on the desired level of modification.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to monitor the extent of modification.

-

To stop the reaction and remove excess glyoxal, dialyze the reaction mixture extensively against PBS at 4°C.

-

Characterize the extent of modification using methods such as SDS-PAGE (to observe cross-linking), fluorescence spectroscopy (to detect AGE-related fluorescence), or mass spectrometry (to identify specific adducts).

Quantification of Nε-(carboxymethyl)lysine (CML) by UPLC-MS/MS

This protocol outlines a highly specific and sensitive method for the direct quantification of CML in a protein sample.[18]

Materials:

-

Glyoxal-modified protein sample

-

Internal standard (e.g., ¹³C₆, ¹⁵N₂-labeled CML)

-

6 M Hydrochloric acid (HCl)

-

UPLC-MS/MS system

-

High Strength Silica (HSS) T3 column or equivalent

Procedure:

-

Sample Preparation:

-

To a known amount of protein, add a known amount of the internal standard.

-

Perform acid hydrolysis by adding 6 M HCl and incubating at 110°C for 24 hours in a sealed tube.

-

Dry the hydrolysate under a stream of nitrogen.

-

Reconstitute the dried hydrolysate in a solvent compatible with the UPLC mobile phase.

-

-

UPLC Conditions:

-

Column: HSS T3 column (e.g., 2.1 x 100 mm).

-

Mobile Phase A: 10 mM perfluoroheptanoic acid in water.

-

Mobile Phase B: 10 mM ammonium formate in 45% acetonitrile, 45% methanol, and 10% water.

-

Gradient: A suitable gradient to separate CML from other amino acids.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both native CML and the labeled internal standard.

-

-

Quantification:

-

Calculate the concentration of CML based on the ratio of the peak areas of native CML to the internal standard, using a calibration curve prepared with known amounts of CML and the internal standard.

-

LC-MS/MS Analysis of Glyoxal-Protein Adducts

This protocol provides a general workflow for the identification and localization of glyoxal-induced modifications on a protein using mass spectrometry.[6][19]

Materials:

-

Glyoxal-modified protein sample

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Protein Denaturation, Reduction, and Alkylation:

-

Denature the protein sample in 8 M urea.

-

Reduce disulfide bonds by adding 10 mM DTT and incubating at 37°C for 1 hour.

-

Alkylate free sulfhydryl groups by adding 15 mM IAA and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database.

-

Include variable modifications corresponding to the expected glyoxal adducts (e.g., +58.0055 Da for CML on lysine, +40.0055 Da for G-H1 on arginine) in the search parameters.

-

The software will identify the modified peptides and pinpoint the specific amino acid residues that have been modified.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: RAGE Signaling Pathway Activated by Glyoxal-AGEs.

Experimental Workflows

Caption: Workflow for LC-MS/MS Analysis of Glyoxal-Protein Adducts.

Drug Development and Therapeutic Strategies

The critical role of glyoxal-induced protein modifications in disease has spurred the development of therapeutic strategies aimed at mitigating their detrimental effects. These approaches can be broadly categorized into two main areas:

Glyoxal Scavengers

These are compounds that directly react with and detoxify glyoxal, thereby preventing it from modifying proteins.[20][21][22] Various natural and synthetic compounds have been investigated for their glyoxal scavenging activity, including:

-

Aminoguanidine: One of the earliest and most studied glyoxal scavengers.

-

Metformin: A widely used anti-diabetic drug that has been shown to possess glyoxal scavenging properties.[11]

-

Phenolic compounds: Found in fruits, vegetables, and tea, these compounds can effectively trap reactive carbonyl species.[21][22]

-

Carnosine: A dipeptide with antioxidant and anti-glycating properties.[20]

The mechanism of action of these scavengers typically involves the reaction of their nucleophilic centers with the carbonyl groups of glyoxal, forming stable, non-toxic adducts.

Caption: Mechanism of Action of Glyoxal Scavengers.

RAGE Inhibitors

Given the central role of the RAGE signaling pathway in mediating the pro-inflammatory and pro-oxidant effects of AGEs, blocking this receptor is a major therapeutic strategy.[12][13][20] Several approaches are being pursued:

-

Small molecule inhibitors: These compounds are designed to bind to RAGE and prevent its interaction with AGEs.[12][23][24]

-

Soluble RAGE (sRAGE): A truncated form of the receptor that acts as a decoy, binding to circulating AGEs and preventing them from interacting with cell-surface RAGE.[12]

-

Antibodies against RAGE: Monoclonal antibodies that specifically target and block RAGE.

Clinical trials are ongoing to evaluate the efficacy and safety of various RAGE inhibitors for the treatment of diabetic complications and other inflammatory diseases.[11][12][13][24]

Conclusion

The reaction of glyoxal with proteins is a complex process with profound implications for human health and disease. Understanding the chemical mechanisms of AGE formation, the biological consequences of protein modification, and the signaling pathways involved is crucial for the development of effective therapeutic interventions. This guide provides a foundational understanding of these core concepts and highlights the current state of research in this dynamic field. The continued investigation into glyoxal scavengers and RAGE inhibitors holds promise for the development of novel therapies to combat the detrimental effects of glycation in a range of pathological conditions.

References

- 1. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Model studies on protein glycation: influence of cysteine on the reactivity of arginine and lysine residues toward glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-pathway glyoxal–peptide reaction mechanisms under acidic and alkaline conditions for Camellia oleifera protein-based adhesive performance optimization :: BioResources [bioresources.cnr.ncsu.edu]

- 5. Dual-Pathway Glyoxal–Peptide Reaction Mechanisms under Acidic and Alkaline Conditions for Camellia oleifera Protein-based Adhesive Performance Optimization | BioResources [ojs.bioresources.com]

- 6. benchchem.com [benchchem.com]

- 7. Mapping protein carboxymethylation sites provides insights into their role in proteostasis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Methylglyoxal, Glyoxal and Free Advanced Glycation End-Products in the Plasma of Wistar Rats during the Oral Glucose Tolerance Test [jstage.jst.go.jp]

- 9. Analysis of Serum Advanced Glycation Endproducts Reveals Methylglyoxal-Derived Advanced Glycation MG-H1 Free Adduct Is a Risk Marker in Non-Diabetic and Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Functional Characterization of Covalently Modified Proteins Formed By a Glycating Agent, Glyoxal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.direct [scholars.direct]

- 12. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unlocking the Biology of RAGE in Diabetic Microvascular Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization for Simultaneous Determination of a Panel of Advanced Glycation End Products as Biomarkers for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Effect of methylglyoxal on the alteration in structure and digestibility of α‐lactalbumin, and the formation of advanced glycation end products under simulated thermal processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dietary Phenolics as Reactive Carbonyl Scavengers: Potential Impact on Human Health and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methylglyoxal: its presence and potential scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scitechdaily.com [scitechdaily.com]

- 24. Experimental Compound Counters Diabetic Complications | NYU Langone News [nyulangone.org]

basic principles of arginine modification reagents

An In-depth Technical Guide to the Core Principles of Arginine Modification Reagents

Introduction

Arginine, with its unique guanidinium side chain, plays a critical role in protein structure and function. The guanidinium group has a high pKa of approximately 12.5, ensuring it is protonated and positively charged under physiological conditions.[1][2] This high basicity makes the arginine side chain an excellent hydrogen bond donor but a poor nucleophile, presenting a significant challenge for chemical modification.[2] Despite this challenge, a variety of chemical reagents and enzymatic methods have been developed to selectively modify arginine residues. These modifications are instrumental in numerous cellular processes, including signal transduction, epigenetic regulation, and protein localization.[2][3][4][5]

This guide provides a comprehensive overview of the core principles of arginine modification reagents, detailing their mechanisms, applications, and the experimental protocols necessary for their use. It is intended for researchers, scientists, and professionals in drug development who seek to leverage arginine modification as a tool for protein research and therapeutic innovation.

Chemical Reagents for Arginine Modification

Chemical modification of arginine primarily targets the nucleophilicity of the guanidinium group. Strategies often involve either reacting with the guanidinium directly using highly reactive electrophiles or increasing its nucleophilicity by deprotonation under basic conditions.

Dicarbonyl Compounds

Dicarbonyl reagents are the most common class of chemicals used for arginine modification.[6][7][8] Compounds like phenylglyoxal, 1,2-cyclohexanedione (CHD), and methylglyoxal (MGO) react with the guanidinium group to form stable cyclic adducts.[6][7][8]

-

Mechanism: The reaction proceeds through the formation of a dihydroxyimidazolidine intermediate, which can subsequently dehydrate to form a more stable hydroimidazolone.[7] This modification neutralizes the positive charge of the arginine residue.

-

Applications: Dicarbonyl reagents are widely used to identify essential arginine residues in enzyme active sites and protein binding interfaces.[6][8] Functionalized dicarbonyls, such as an azide-conjugated cyclohexanedione (CHD-Azide), enable the enrichment and identification of modified peptides using click chemistry for mass spectrometry-based proteomics.[6][8]

Acylation Reagents

Direct acylation of the highly basic guanidinium group is challenging. However, an efficient method utilizes a strong, non-nucleophilic base to deprotonate the guanidinium group, allowing it to act as a nucleophile.

-

Mechanism: The use of 2-(tert-butyl)-1,1,3,3-tetramethylguanidine (Barton's base), which has a high pKa, ensures complete deprotonation of the arginine side chain.[1] The deprotonated guanidinium can then efficiently attack an acylating agent, such as an activated ester, to form a stable acyl guanidinium linkage.[1]

-

Applications: This method allows for the direct labeling of arginine residues in native peptides with various reporter groups, including fluorophores and biotin, under mild conditions.[1] It has been successfully applied to label clinically used peptide drugs like leuprolide for distribution monitoring.[1]

Carbonylation Reagents

A novel approach for arginine modification involves its conversion to glutamate-5-semialdehyde, a form of protein carbonylation.

-

Mechanism: This is achieved using activated diketone substrates like 9,10-phenanthrenequinone. The reagent increases the reactivity of the guanidine group towards the electrophilic diketone and facilitates the oxidation of the α-carbon adjacent to the guanidinium group.[9]

-

Applications: This chemoselective method allows for the study of protein sites susceptible to oxidative damage and can be applied in complex biological mixtures like cell lysates.[9]

Enzymatic Arginine Modification

In biological systems, arginine residues are post-translationally modified by specific enzymes that regulate a vast array of cellular functions.

Protein Arginine Methyltransferases (PRMTs)

PRMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atoms of the guanidinium side chain.[4][10] This results in the formation of monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA).[2][10] Arginine methylation is a key event in epigenetic regulation, particularly in the modification of histone tails, which influences gene transcription.[4][5]

Protein Arginine Deiminases (PADs)

PADs catalyze the hydrolysis of the guanidinium group of arginine to a ureido group, converting the arginine residue into citrulline.[2][4] This process, known as citrullination or deimination, results in the loss of a positive charge and a change in the hydrogen bonding capacity of the residue.[2] Histone citrullination is another important epigenetic mark, and the dysregulation of PAD enzymes has been implicated in various diseases, including cancer and autoimmune disorders.[2][3]

Applications in Research and Drug Development

The ability to modify arginine residues has profound implications for basic research and therapeutic development.

-

Probing Protein Function: Chemical modification helps identify critical arginine residues involved in catalysis, substrate binding, and protein-protein interactions.[6][8]

-

Bioconjugation and Labeling: Reagents that selectively target arginine allow for the attachment of probes (fluorophores, biotin, photoaffinity labels) to proteins and peptides for imaging, purification, and interaction studies.[1]

-

Drug Development: Modifying arginine residues in peptide-based drugs can enhance their stability, cellular uptake, and therapeutic efficacy.[11] Furthermore, enzymes that modify arginine, such as PADs and PRMTs, are emerging as important therapeutic targets for various diseases.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for various arginine modification reagents and methods.

Table 1: Chemical Modification Reagent Performance

| Reagent/Method | Target Protein/Peptide | Yield/Conversion | Key Conditions | Reference |

| Acylation with Barton's Base | Leuprolide (nonapeptide) | 77% (fluorescent labeling) | Barton's base, activated ester, mild conditions | [1] |

| Carbonylation with 9,10-phenanthrenequinone | Myoglobin, Ubiquitin, etc. | 70% to >95% | 480 µM reagent, 70 µM protein | [9] |

| CHD-Azide Labeling | Bradykinin, Substance P | Qualitative (MS confirmed) | 30 mM CHD-Azide, 200 mM NaOH, 37°C, 2h | [6] |

| Methylglyoxal (MGO) | Recombinant Monoclonal Ab | Site-specific, variable | In cell culture or in vitro stress | [7] |

Table 2: Analytical Quantification of Arginine and its Derivatives

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| L-Arginine | LC-MS/MS | 1.7 µM | 3.2 µM | [12] |

| ADMA | LC-MS/MS | 0.03 µM | 0.08 µM | [12] |

| SDMA | LC-MS/MS | 0.02 µM | 0.05 µM | [12] |

| L-Citrulline | LC-MS/MS | 0.36 µM | 1.08 µM | [12] |

Experimental Protocols

Protocol for Arginine Modification in Peptides using CHD-Azide

This protocol is adapted from a study on arginine-selective chemical labeling.[6]

-

Reagent Preparation: Prepare a 30 mM solution of CHD-Azide reagent in 200 mM sodium hydroxide (NaOH). Prepare a 1 mM solution of the target peptide.

-

Reaction: Mix 5 µL of the 1 mM peptide solution with 5 µL of the 30 mM CHD-Azide solution.

-

Incubation: Incubate the reaction mixture for 2 hours at 37°C with agitation.

-

Drying: After the reaction, dry the samples completely using a vacuum concentrator (e.g., SpeedVac) at 30°C for approximately 1 hour.

-

Analysis: The modified peptide can then be analyzed by mass spectrometry to confirm the mass shift corresponding to the CHD-Azide adduct.

Protocol for Arginine Modification in Proteins using CHD-Azide

This protocol is adapted from a study on arginine-selective chemical labeling.[6]

-

Reduction and Alkylation: Reduce the protein sample with 10 mM dithiothreitol (DTT) and alkylate with 10 mM iodoacetamide (IAM).

-

Labeling Reaction: Dilute the protein sample with 200 mM NaOH and add 5 µL of 30 mM CHD-Azide solution.

-

Incubation: Incubate the reaction at 37°C for 24 hours.

-

Reagent Removal: Remove excess CHD-Azide reagent using a centrifugal ultrafiltration device (e.g., 3 kDa MWCO).

-

Proteolytic Digestion: Digest the modified protein with trypsin (1:100 enzyme-to-protein ratio) for 16 hours at 37°C.

-

Enrichment (Optional): For enrichment, perform a click chemistry reaction with a biotin-alkyne reagent followed by biotin-avidin affinity chromatography to isolate the arginine-modified peptides.[6]

Protocol for Tryptic/Lys-C Digestion for Mass Spectrometry Analysis

This protocol is adapted from a study on MGO-modified antibodies.[7]

-

Denaturation and Reduction: Denature the protein sample in 6 M guanidine hydrochloride in 100 mM Tris, pH 8.0. Reduce disulfide bonds with 10 mM DTT at 37°C for 30 minutes.

-

Alkylation: Alkylate cysteine residues with 25 mM iodoacetic acid at 37°C for 30 minutes in the dark.

-

Buffer Exchange: Remove denaturant and alkylating agents by buffer exchange into 10 mM Tris, pH 8.0 using a desalting column (e.g., NAP-5).

-

Digestion: Add either trypsin or Lys-C protease at a 1:20 (w/w) enzyme-to-protein ratio.

-

Incubation: Incubate the digestion mixture at 37°C for 4 hours.

-

Analysis: The resulting peptides are ready for analysis by LC-MS/MS. Lys-C is particularly useful as it cleaves only at lysine, allowing for direct comparison of peptide counterparts with and without arginine modifications.[7]

Visualizations

References

- 1. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of Protein Lysine and Arginine Modifications [biosyn.com]

- 11. Arginine modification of lycosin-I to improve inhibitory activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploring Dicarbonyl Compounds in Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dicarbonyl Compounds and Dicarbonyl Stress

Dicarbonyl compounds are highly reactive molecules characterized by the presence of two carbonyl groups. In biological systems, the most significant α-dicarbonyls are methylglyoxal (MG), glyoxal (GO), and 3-deoxyglucosone (3-DG). These compounds are primarily formed as byproducts of glycolysis and other metabolic pathways. An imbalance between the formation and detoxification of these dicarbonyls leads to a condition known as "dicarbonyl stress," which is implicated in cellular damage and the pathology of numerous diseases, including diabetes, neurodegenerative disorders, and cancer.

Dicarbonyls readily react with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The irreversible modification of proteins by dicarbonyls can alter their structure, function, and turnover, thereby disrupting cellular homeostasis. This guide provides a comprehensive overview of the methodologies used in proteomics to identify and quantify dicarbonyl-modified proteins, explores the signaling pathways affected by dicarbonyl stress, and discusses the implications for drug development.

Formation and Reactivity of Dicarbonyl Compounds

Dicarbonyl compounds are primarily formed through the non-enzymatic degradation of glucose and the fragmentation of glycolytic intermediates. Methylglyoxal, the most reactive dicarbonyl in biological systems, is mainly produced from the spontaneous degradation of the triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.

The high reactivity of dicarbonyls is attributed to their electrophilic carbonyl groups, which readily attack nucleophilic sites on biomolecules. In proteins, the primary targets for dicarbonyl modification are the side chains of arginine, lysine, and cysteine residues. The reaction of dicarbonyls with proteins, often referred to as the Maillard reaction, is a complex, non-enzymatic process that results in the formation of a heterogeneous group of AGEs.

Key Dicarbonyl-Protein Adducts:

-

Nε-(carboxyethyl)lysine (CEL): Formed from the reaction of methylglyoxal with lysine.

-

Argpyrimidine: A fluorescent AGE derived from the reaction of methylglyoxal with arginine.

-

Hydroimidazolones (MG-H1, G-H1, 3DG-H): A major class of AGEs formed from the reaction of dicarbonyls with arginine residues.

The accumulation of these adducts can lead to protein cross-linking, aggregation, and a loss of biological function.

Analytical Strategies in Dicarbonyl Proteomics

The study of dicarbonyl-modified proteins, or "dicarbonyl proteomics," employs a range of sophisticated analytical techniques to identify and quantify these modifications. A typical workflow involves sample preparation, enrichment of modified proteins or peptides, and analysis by mass spectrometry.

Experimental Workflow for Dicarbonyl Proteomics

The following diagram illustrates a standard workflow for the identification and quantification of dicarbonyl-modified proteins.

Caption: A generalized experimental workflow for the analysis of dicarbonyl-modified proteins.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and protease/phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Proteolytic Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

Protocol 2: Enrichment of Dicarbonyl-Modified Peptides using Boronate Affinity Chromatography

This method enriches for peptides containing cis-diol groups, which are present in some AGEs.

-

Column Equilibration: Equilibrate a boronate affinity column with a binding buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 8.5).

-

Sample Loading: Reconstitute the desalted peptide mixture in the binding buffer and load it onto the equilibrated column.

-

Washing: Wash the column extensively with the binding buffer to remove unbound peptides.

-

Elution: Elute the bound, modified peptides with an elution buffer containing an acidic component (e.g., 0.1% trifluoroacetic acid or 100 mM sorbitol) that disrupts the boronate-diol interaction.

-

Desalting: Desalt the eluted fraction using a C18 SPE cartridge and dry under vacuum for subsequent LC-MS/MS analysis.

Quantitative Analysis of Dicarbonyl-Modified Proteins

Quantifying the changes in dicarbonyl-modified proteins across different conditions is crucial for understanding their biological relevance. Several quantitative proteomics strategies can be employed, including stable isotope labeling by amino acids in cell culture (SILAC), tandem mass tags (TMT), and label-free quantification (LFQ).

The following table summarizes hypothetical quantitative data from a study comparing dicarbonyl-modified proteins in a control versus a high-glucose (dicarbonyl stress) condition in cultured cells.

| Protein (Gene) | Modification Site | Modification Type | Fold Change (High Glucose vs. Control) | p-value | Function |

| Albumin (ALB) | K525 | CEL | 2.5 | 0.001 | Transport |

| GAPDH | R10 | MG-H1 | 3.1 | < 0.001 | Glycolysis |

| Collagen IV (COL4A1) | K185 | CML | 1.8 | 0.015 | Extracellular Matrix |

| Peroxiredoxin-2 (PRDX2) | R133 | Argpyrimidine | 2.2 | 0.008 | Antioxidant |

| Heat shock protein 70 (HSPA8) | K71 | CEL | 1.5 | 0.045 | Chaperone |

Biological Consequences and Signaling Pathways

Dicarbonyl stress and the resulting accumulation of AGEs can significantly impact cellular signaling pathways, contributing to cellular dysfunction and disease progression. One of the key pathways affected is the Keap1-Nrf2 antioxidant response pathway.

Dicarbonyl Stress and the Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to electrophiles, such as dicarbonyls, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.

Caption: The Keap1-Nrf2 signaling pathway in response to dicarbonyl stress.

Therapeutic Targeting and Drug Development

The central role of dicarbonyl stress in various pathologies makes it an attractive target for therapeutic intervention. Strategies for mitigating dicarbonyl stress primarily focus on:

-

Scavenging of Dicarbonyls: Compounds like metformin, aminoguanidine, and pyridoxamine can directly trap dicarbonyls, preventing them from reacting with proteins.

-

Enhancing Dicarbonyl Detoxification: Upregulating the activity of enzymes involved in dicarbonyl detoxification, such as glyoxalase 1 (Glo1), can reduce the levels of these reactive species.

-

Inhibiting AGE Formation: Certain compounds can inhibit the later stages of the Maillard reaction, preventing the formation of cross-linked AGEs.

The development of novel drugs targeting dicarbonyl stress holds significant promise for the treatment of a wide range of diseases. Proteomics plays a crucial role in this process by enabling the identification of drug targets and the assessment of therapeutic efficacy.

Conclusion and Future Perspectives

Dicarbonyl proteomics has emerged as a powerful tool for unraveling the complex roles of dicarbonyl modifications in health and disease. Advances in mass spectrometry and bioinformatics are continuously improving our ability to detect and quantify these modifications with high sensitivity and specificity. Future research in this field will likely focus on:

-

Developing novel enrichment strategies for specific types of dicarbonyl adducts.

-

Mapping dicarbonyl modification sites on a proteome-wide scale to understand their functional consequences.

-

Integrating dicarbonyl proteomics data with other 'omics' data to build comprehensive models of disease pathogenesis.

-

Translating findings from basic research into the development of new diagnostics and therapeutics for dicarbonyl stress-related diseases.

This guide has provided a foundational understanding of the core concepts and methodologies in the field of dicarbonyl proteomics. As this area of research continues to evolve, it promises to yield valuable insights into the molecular mechanisms of disease and pave the way for innovative therapeutic strategies.

6-Methoxynaphthylglyoxal Hydrate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of 6-Methoxynaphthylglyoxal hydrate. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related compounds, primarily glyoxal and other reactive aldehydes, to provide a thorough assessment of potential hazards and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Chemical Name | 2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde hydrate |

| CAS Number | 1172293-10-5 |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Appearance | Information not available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Solubility | Information not available |

| Stability | Stable under recommended storage conditions. |

Hazard Identification and Toxicological Profile

Summary of Potential Hazards:

| Hazard | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific data is available. Based on glyoxal, it may be harmful if swallowed, inhaled, or absorbed through the skin. |

| Skin Corrosion/Irritation | Expected to be a skin irritant. Prolonged or repeated contact may cause dermatitis. |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. |

| Respiratory or Skin Sensitization | May cause skin sensitization, leading to allergic reactions upon subsequent exposure. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. Glyoxals are known to form adducts with DNA, particularly with guanine residues, which can lead to mutations.[1][2] |